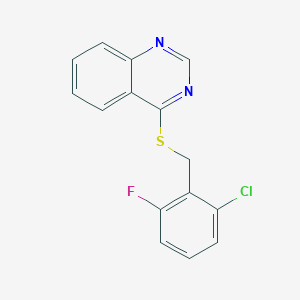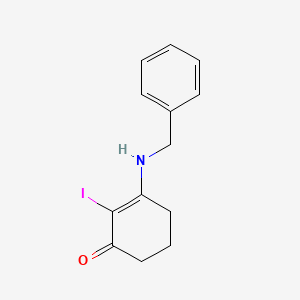
4-((2-Chloro-6-fluorobenzyl)thio)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Chloro-6-fluorobenzyl)thio)quinazoline is a chemical compound that belongs to the quinazoline family. This compound has gained significant attention in scientific research due to its potential therapeutic applications and environmental impact. Quinazoline derivatives are known for their wide range of pharmacological activities, including anti-tumor, anti-plasmodium, anti-virus, antihypertensive, and anti-convulsant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including 4-((2-Chloro-6-fluorobenzyl)thio)quinazoline, can be achieved through various methods. Some of the common synthetic methods include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline ring.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals such as palladium, copper, and nickel are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis reaction: This method involves the use of phase-transfer catalysts to transfer reactants between immiscible phases, improving the reaction efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic method depends on factors such as cost, availability of reagents, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-Chloro-6-fluorobenzyl)thio)quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of quinazoline N-oxide derivatives, while reduction may yield quinazoline derivatives with reduced functional groups.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives with diverse biological activities.
Biology: It has shown significant antiproliferative activity against human cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
Medicine: Quinazoline derivatives, including 4-((2-Chloro-6-fluorobenzyl)thio)quinazoline, have potential therapeutic applications in the treatment of cancer, hypertension, and viral infections.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 4-((2-Chloro-6-fluorobenzyl)thio)quinazoline involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the colony formation and migration of cancer cells, induce apoptosis, and cause cell cycle arrest at the G1 phase . These effects are mediated through its interaction with various signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
4-((2-Chloro-6-fluorobenzyl)thio)quinazoline can be compared with other similar quinazoline derivatives, such as:
Gefitinib: An anticancer drug that targets the epidermal growth factor receptor (EGFR) and is used in the treatment of non-small cell lung cancer.
Afatinib: Another anticancer drug that irreversibly inhibits EGFR and is used in the treatment of non-small cell lung cancer.
Prazosin: An antihypertensive drug that acts as an alpha-1 adrenergic receptor antagonist.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methylsulfanyl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2S/c16-12-5-3-6-13(17)11(12)8-20-15-10-4-1-2-7-14(10)18-9-19-15/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYOCCCFSCOJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({3-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2789337.png)


![N-(3,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2789341.png)
![Benzyl N-{1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidin-3-yl}carbamate](/img/structure/B2789342.png)
![2-Chloro-N-[[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl]propanamide](/img/structure/B2789343.png)
![10-(4-methylbenzenesulfonyl)-N-(3-methylbutyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2789345.png)
![Ethyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2789346.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2789351.png)
![N-[(4-methylphenyl)methyl]-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2789354.png)
![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2789355.png)
![ethyl 2-(2-((1-(2-(2-fluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2789356.png)
![(1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)(phenyl)methanol](/img/structure/B2789357.png)
![2-Ethyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2789358.png)
